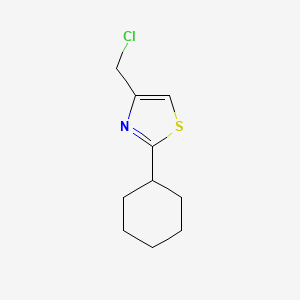

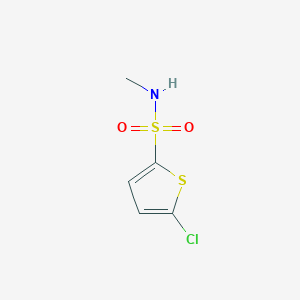

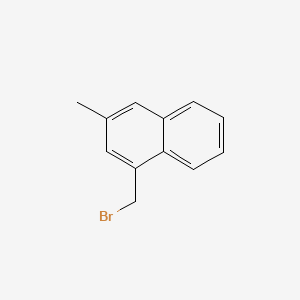

![molecular formula C17H17N3OS B3371303 2-(苯甲氨基)-5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 66607-49-6](/img/structure/B3371303.png)

2-(苯甲氨基)-5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶-4(3H)-酮

描述

The compound “2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . It has been studied for its potential as an anticancer drug and as an anti-inflammatory agent .

Synthesis Analysis

The synthesis of this compound involves the preparation of 5,6-annulated 2-arylthieno [2,3-d]pyrimidin-4(3H)-ones . The synthesis process involves variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno [2,3-d]pyrimidine fragment, enlarged by additional rings of different size and substitution .Molecular Structure Analysis

The molecular structure of this compound includes a thieno [2,3-d]pyrimidine fragment, which is enlarged by additional rings of different size and substitution . This structure is crucial for its potential anticancer and anti-inflammatory properties .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its interactions with biological targets. For instance, it has been found to inhibit the polymerization of neat tubulin and the dynamics of microtubule and F-actin cytoskeletons .科学研究应用

合成和生物活性

研究的一个关键领域涉及噻吩并[2,3-d]嘧啶衍生物的合成,包括生产各种类似物的各种方法。例如,Sobhi M. Gomha 报道了相关化合物的一锅法便捷合成,显示出对细菌和真菌物种的中等作用 (Gomha, 2009)。Kahveci 等人的另一项研究合成了新的衍生物,其对白色念珠菌物种的抗真菌活性高于氟康唑,突出了它们在解决抗菌药物耐药性方面的潜力 (Kahveci et al., 2020)。

化学修饰和应用

化学修饰策略旨在增强生物活性或实现新的应用。例如,Ashalatha 等人合成了显示出有希望的生物活性的新生物活性衍生物 (Ashalatha et al., 2007)。此外,Break 等人探索了相关化合物的核糖基化,导致产生新的核苷衍生物 (Break et al., 2010)。

镇痛和抗炎活性

噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的镇痛和抗炎潜力也已得到研究。Alagarsamy 等人合成了具有显着镇痛和抗炎活性的化合物,表明它们在疼痛和炎症管理中的效用 (Alagarsamy et al., 2006)。

潜在的抗癌应用

对这些化合物的抗癌特性的研究已取得了有希望的结果。Gad 等人基于这种支架发现了新的诱导凋亡剂,用于治疗乳腺癌,显示出对癌细胞系显着的抗增殖潜力 (Gad et al., 2020)。

抗菌和抗原生动物效应

Mavrova 等人合成了含有苯并咪唑环的衍生物,显示出对旋毛虫和其他原生动物的增强活性,表明这些化合物在治疗寄生虫感染中的治疗潜力 (Mavrova et al., 2010)。

作用机制

Target of Action

The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Mycobacterium tuberculosis H37Ra (ATCC 25177) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer . Mycobacterium tuberculosis H37Ra is a strain of bacteria that causes tuberculosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity. In the case of EGFR, it prevents the receptor from activating the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in cell growth and proliferation . By inhibiting EGFR, it can prevent the uncontrolled cell growth that leads to cancer .

Pharmacokinetics

Similar compounds have been shown to have good drug-like properties

Result of Action

The inhibition of EGFR leads to a decrease in cell proliferation, which can help to slow the growth of cancer . The antimycobacterial activity against Mycobacterium tuberculosis H37Ra suggests that it could be effective in treating tuberculosis .

未来方向

属性

IUPAC Name |

2-(benzylamino)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-15-14-12-8-4-5-9-13(12)22-16(14)20-17(19-15)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKWGGPBLCVUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360011 | |

| Record name | 2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66607-49-6 | |

| Record name | 2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

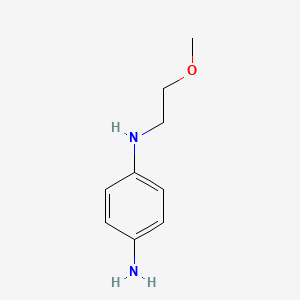

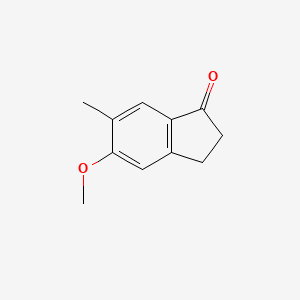

![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)

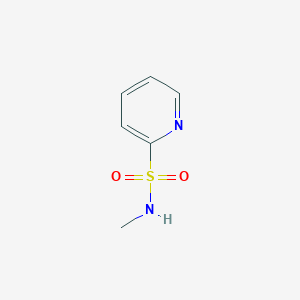

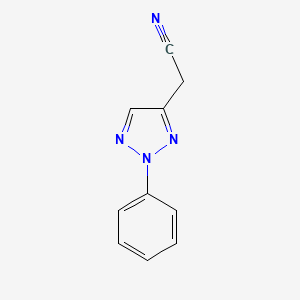

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)

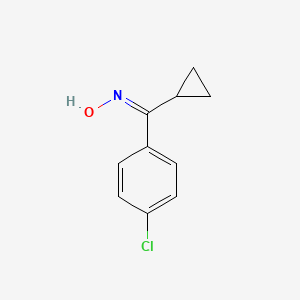

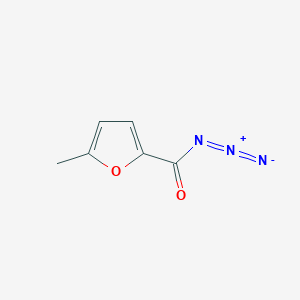

![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)